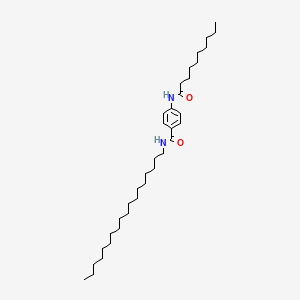
4-(decanoylamino)-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decanoylamino)-N-octadecylbenzamide is an organic compound with the molecular formula C35H61NO2 It is a benzamide derivative, characterized by the presence of a decanoylamino group and an octadecyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-octadecylbenzamide typically involves the reaction of 4-aminobenzamide with decanoyl chloride and octadecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 4-aminobenzamide reacts with decanoyl chloride in an organic solvent like dichloromethane, in the presence of triethylamine, to form 4-(decanoylamino)benzamide.
Step 2: The intermediate 4-(decanoylamino)benzamide is then reacted with octadecylamine in a similar solvent system to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoylamino)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Research may explore its potential as a drug delivery agent or its bioactivity in various therapeutic contexts.
Industry: It could be used in the formulation of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-octadecylbenzamide would depend on its specific application. In biological systems, it may interact with cell membranes or specific proteins, altering their function. The long hydrophobic chains could facilitate its incorporation into lipid bilayers, potentially affecting membrane fluidity and permeability. Molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decanoylamino)-N-hexylbenzamide
- 4-(Decanoylamino)-N-dodecylbenzamide
- 4-(Decanoylamino)-N-tetradecylbenzamide
Uniqueness
4-(Decanoylamino)-N-octadecylbenzamide is unique due to its specific combination of a decanoylamino group and an octadecyl chain. This structure imparts distinct physical and chemical properties, such as solubility and interaction with other molecules, which may not be observed in similar compounds with shorter or different alkyl chains.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C35H62N2O2 |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
4-(decanoylamino)-N-octadecylbenzamide |
InChI |
InChI=1S/C35H62N2O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-31-36-35(39)32-27-29-33(30-28-32)37-34(38)26-24-22-20-10-8-6-4-2/h27-30H,3-26,31H2,1-2H3,(H,36,39)(H,37,38) |
InChI Key |
MASBQCRWAQGYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















